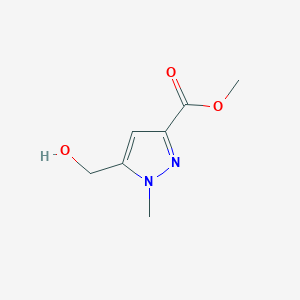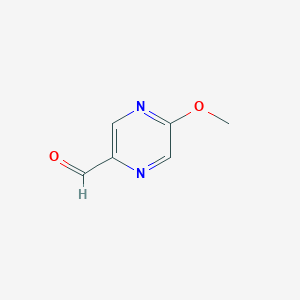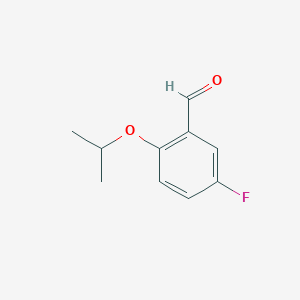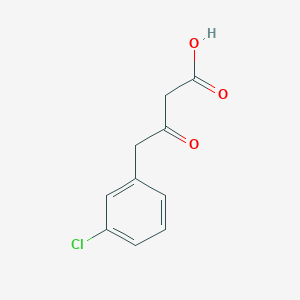
3-Oxo-4-(3-chlorophenyl)butanoic acid
Vue d'ensemble
Description
“3-Oxo-4-(3-chlorophenyl)butanoic acid” is a chemical compound with the molecular formula C10H9ClO3 . It falls under the category of carboxylic acids .
Molecular Structure Analysis
The molecular structure of “3-Oxo-4-(3-chlorophenyl)butanoic acid” consists of a carboxylic acid group (-COOH), a ketone group (=O), and a chlorophenyl group (-C6H4Cl) .
Applications De Recherche Scientifique
Synthetic Applications and Biological Activity
- Chemical Synthesis and Heterocyclic Compound Formation : A study explored the use of a similar compound, 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, in the synthesis of new heterocyclic compounds with expected biological activity. The reactions led to the formation of derivatives that exhibited antimicrobial and antifungal properties, indicating the potential of such compounds in developing new therapeutic agents (Sayed et al., 2003).
Spectroscopic Analysis and Material Applications
- Vibrational Spectroscopy and Chemical Analysis : Another study conducted spectroscopic investigations on a derivative, revealing insights into its molecular structure through vibrational spectroscopy. The research highlighted the compound's potential as a nonlinear optical (NLO) material due to its first hyperpolarizability, which is significant for applications in photonics and optoelectronics (Vanasundari et al., 2017).
Photolabile Protecting Groups and Nanotechnology
- Optical Gating and Synthetic Ion Channels : A study utilized a related compound for optical gating in nanofluidic devices, demonstrating the compound's ability to control the permselective transport of ionic species in response to UV light. This application is vital for developing advanced materials for controlled release systems, sensing, and information processing (Ali et al., 2012).
Crystal Engineering and Drug Design
- Multicomponent Crystal Formation : Research on baclofen, which shares the core structure with 3-Oxo-4-(3-chlorophenyl)butanoic acid, showed the ability to form multicomponent crystals with various coformers. These studies are crucial for understanding the conformational flexibility and synthon versatility of such compounds, which can inform crystal engineering and drug formulation strategies (Malapile et al., 2021).
Propriétés
IUPAC Name |
4-(3-chlorophenyl)-3-oxobutanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO3/c11-8-3-1-2-7(4-8)5-9(12)6-10(13)14/h1-4H,5-6H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCXIZVGFIOFIHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Oxo-4-(3-chlorophenyl)butanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



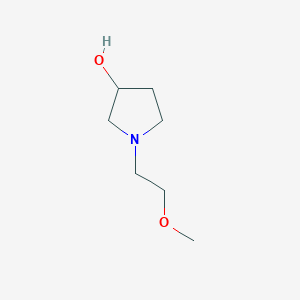
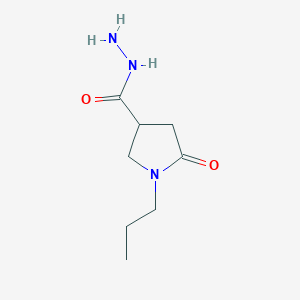

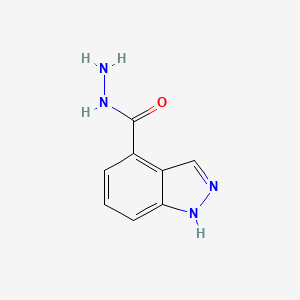
![2-[4-(4-Trifluoromethylphenyl)piperazin-1-yl]ethylamine](/img/structure/B1395835.png)
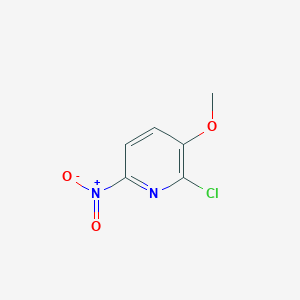
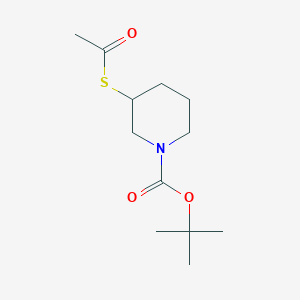
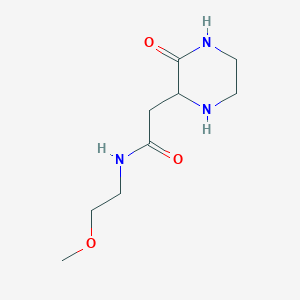
![Methyl(([5-(3-nitrophenyl)furan-2-yl]methyl))amine](/img/structure/B1395843.png)

